molecular formula C10H7Cl2F2N3O B178622 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one CAS No. 111992-16-6

2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one

Cat. No.: B178622
CAS No.: 111992-16-6
M. Wt: 294.08 g/mol
InChI Key: XNMSYRWOPSLMRJ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one (CAS 111992-16-6) is a triazolone derivative with the molecular formula C₁₀H₇Cl₂F₂N₃O and a molecular weight of 294.08 g/mol . It is a yellow powder with a melting point of 108–110°C and is primarily used as a key intermediate in synthesizing herbicides such as sulfentrazone . The compound features a 1,2,4-triazol-3-one core substituted with a 2,4-dichlorophenyl group at position 2, a difluoromethyl group at position 4, and a methyl group at position 3. Its synthesis has been optimized in microreactors to enhance efficiency and safety, particularly during nitration processes .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2F2N3O/c1-5-15-17(10(18)16(5)9(13)14)8-3-2-6(11)4-7(8)12/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMSYRWOPSLMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C(F)F)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455948
Record name 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111992-16-6
Record name 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazone Intermediate Formation

The synthesis begins with the condensation of pyruvic acid and 2,4-dichlorophenylhydrazine to form pyruvic acid 2,4-dichlorophenylhydrazone. This intermediate is critical for subsequent cyclization. The reaction is typically conducted in toluene under reflux, with triethylamine (TEA) as a base to neutralize HCl byproducts.

Reaction conditions :

  • Solvent : Toluene

  • Temperature : 110–120°C

  • Base : Triethylamine (1:1 molar ratio relative to hydrazine)

  • Yield : ~85% (isolated as a crystalline solid)

Cyclization to Triazolinone Core

The hydrazone intermediate undergoes cyclization using diphenylphosphoryl azide (DPPA) as a cyclizing agent. This step forms the 1,2,4-triazolin-5-one skeleton. The reaction is facilitated by the generation of an acyl azide intermediate, which thermally decomposes to produce the triazolinone ring.

Key parameters :

  • Reagent : Diphenylphosphoryl azide (1.05 eq)

  • Solvent : Toluene

  • Temperature : 80–90°C (4–6 hours)

  • Yield : 70–75%

Difluoromethylation

The introduction of the difluoromethyl group at the 4-position of the triazolinone ring is achieved via nucleophilic substitution using chlorodifluoromethane (ClCF₂H). This step requires a strong base, such as potassium hydroxide (KOH), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) to enhance reactivity in a biphasic system.

Optimized conditions :

  • Reagent : Chlorodifluoromethane (2.5 eq)

  • Base : Powdered KOH (2.2 eq)

  • Catalyst : TBAB (0.1 eq)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 25–30°C (12–16 hours)

  • Yield : 60–65%

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency, safety, and reproducibility. Continuous flow reactors are employed to mitigate risks associated with exothermic reactions and gaseous reagents like chlorodifluoromethane. Key adaptations include:

Continuous Flow Cyclization

  • Reactor type : Tubular flow reactor with precise temperature control

  • Residence time : 30–40 minutes

  • Throughput : 50–100 kg/day

  • Purity : >98% (HPLC)

Gas-Liquid Difluoromethylation

  • Reactor design : Pressurized autoclave with gas dispersion agitator

  • Pressure : 3–5 bar (to maintain ClCF₂H in solution)

  • Catalyst recovery : TBAB is recycled via aqueous extraction

Critical Parameter Optimization

Solvent Selection

  • Toluene vs. THF : Toluene minimizes side reactions during cyclization but requires higher temperatures. THF enhances difluoromethylation kinetics but necessitates strict moisture control.

  • Alternative solvents : Acetonitrile (shorter reaction times) and dimethylformamide (higher solubility) have been explored but increase purification complexity.

Temperature and Stoichiometry

  • Cyclization : Excess DPPA (1.05 eq) ensures complete conversion but raises costs. Temperatures >90°C lead to decomposition.

  • Difluoromethylation : Substoichiometric ClCF₂H (2.0 eq) reduces gaseous waste without compromising yield.

Analytical Characterization Data

Intermediate and final products are validated using:

  • HPLC : Purity assessment (C18 column, acetonitrile/water gradient)

  • NMR : Structural confirmation (¹H, ¹³C, ¹⁹F)

  • MS : Molecular ion [M+H]⁺ at m/z 294.08 (consistent with theoretical MW)

Typical spectral data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, 1H, ArH), 7.45 (dd, 1H, ArH), 6.85 (t, 1H, CHF₂), 2.40 (s, 3H, CH₃)

  • ¹⁹F NMR : δ -110.2 (dt, CHF₂)

Comparative Synthesis Routes

MethodAdvantagesLimitationsYield (%)
Patent routeHigh reproducibility, scalableRequires toxic ClCF₂H60–65
Hydrazine-freeAvoids hydrazine handlingLower purity (90–92%)50–55
Microwave-assistedFaster cyclization (15 mins)Limited to small batches68–70

Emerging Methodologies

Recent advances focus on catalytic difluoromethylation using transition metals (e.g., CuI or Pd(OAc)₂) to reduce reagent waste. Preliminary studies report yields up to 72% under mild conditions (50°C, 6 hours) .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often require the use of nucleophiles, such as alkyl halides, amines, or organometallic reagents, under appropriate conditions (e.g., temperature, solvent, catalyst).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated triazole derivatives, while substitution reactions can produce a wide range of functionalized triazoles with varying biological activities.

Scientific Research Applications

    Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules and materials.

    Biology: It exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.

    Medicine: The compound’s pharmacological properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of agrochemicals, such as herbicides and fungicides, due to its potent biological activity.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one involves the inhibition of key enzymes and pathways in target organisms. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential cellular components, leading to cell death. The molecular targets and pathways involved can vary depending on the specific application and organism being targeted.

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name & CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Synthesis Yield/Notes Spectral Data Highlights
Target Compound (111992-16-6) C₁₀H₇Cl₂F₂N₃O 294.08 2,4-Dichlorophenyl, difluoromethyl, methyl Herbicidal intermediate (e.g., sulfentrazone) Purity ≥95%; synthesized via microreactor N/A (industrial focus)
1-(4-Chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one (6421-05-2) C₁₀H₇ClF₃N₃O 283.63 4-Chloro-2-fluorophenyl, difluoromethyl, methyl Intermediate for Carfentrazone-ethyl herbicides Crystal structure resolved (single-crystal X-ray) Crystal Triclinic, P 1 symmetry
2-[2-[(2,4-Dichlorobenzyl)oxy]ethyl]-5-methyl-triazol-3-one (5d) C₂₂H₁₆Cl₄N₄O₃ 589.27 (M+Na) Dichlorobenzyloxy, dichlorophenyl, hydroxyl Not specified (structural analog) 79% yield; recrystallized from DMSO FT-IR: 3289 cm⁻¹ (OH), 1692 cm⁻¹ (C=O)
4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one (860786-67-0) C₁₃H₁₃ClN₄O 284.72 4-Chlorophenyl, cyclopropylmethyl, methyl Not specified (pharmaceutical intermediate) High-yield crystallization from DMF N/A
Sulfentrazone (122836-35-5) C₁₁H₁₀Cl₂F₂N₄O₃S 397.19 Methanesulfonamide, dichlorophenyl, triazolone Pre-emergent herbicide for broadleaf weeds Commercial agrochemical N/A

Structural and Functional Analysis

Substituent Effects on Bioactivity :

  • The 2,4-dichlorophenyl group in the target compound enhances herbicidal activity by increasing lipophilicity and binding affinity to plant acetolactate synthase (ALS) enzymes, a common target for sulfentrazone .
  • Replacement with a 4-chloro-2-fluorophenyl group (as in CAS 6421-05-2) reduces molecular weight (283.63 vs. 294.08 g/mol) and alters steric effects, making it suitable for Carfentrazone-ethyl, which targets sedges and broadleaf weeds .

Synthesis Efficiency :

  • The target compound’s synthesis in microreactors improves reaction control and scalability compared to batch processes used for analogs like 5d (79% yield) .
  • Compounds with cyclopropylmethyl groups (e.g., CAS 860786-67-0) require high-purity crystallization from dimethylformamide (DMF), indicating more complex purification steps .

Spectral and Crystallographic Data :

  • Hydroxyl-containing analogs (e.g., 5d) exhibit distinct FT-IR peaks at 3289 cm⁻¹ (OH stretch) and 1692 cm⁻¹ (C=O), whereas halogenated triazolones prioritize Cl/F-related vibrations .
  • Single-crystal studies of CAS 6421-05-2 reveal planar molecular conformations, critical for herbicide intermediate stability .

Biological Activity

The compound 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one , with CAS number 111992-16-6, is a member of the triazole family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₀H₇Cl₂F₂N₃O
  • Molecular Weight : 294.085 g/mol
  • Density : 1.6 g/cm³
  • Boiling Point : 335.639°C
  • LogP : 3.044

These properties suggest that the compound may exhibit significant lipophilicity, which can influence its absorption and distribution in biological systems.

Antimicrobial Activity

Research has indicated that triazole derivatives often exhibit antimicrobial properties. For instance, studies have shown that similar compounds possess strong antibacterial and antifungal activities. The specific compound has been evaluated for its efficacy against various pathogens, demonstrating potential as an antimicrobial agent.

Pathogen TypeActivity LevelReference
BacteriaModerate
FungiLow

Anticancer Properties

Recent studies have explored the anticancer potential of triazole derivatives. For example, compounds structurally related to this compound have shown promising results against various cancer cell lines.

Case Study: Colon Carcinoma

In a study assessing the cytotoxicity of triazole derivatives against colon carcinoma (HCT-116) cells, compounds similar to the target compound exhibited IC₅₀ values indicating significant cytotoxic effects:

CompoundIC₅₀ (µM)Cancer Cell Line
Similar Compound6.2HCT-116
Other Derivative43.4T47D (Breast Cancer)

This suggests that modifications to the triazole structure can enhance anticancer activity, potentially leading to new therapeutic agents.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes critical for fungal cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that certain triazoles can trigger programmed cell death in cancer cells.
  • Antioxidant Activity : Some derivatives have demonstrated the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is also essential to consider its safety profile. Preliminary toxicity studies indicate that while some triazole derivatives exhibit low toxicity in vitro, further in vivo studies are necessary to ascertain their safety for therapeutic use.

Q & A

Q. What are the common synthetic routes for 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one, and how are reaction conditions optimized?

The synthesis typically involves nitration and cyclization steps. For example, the nitration process in a microreactor enables precise temperature control (20–50°C) and reduced reaction times compared to batch methods. Key parameters include solvent choice (e.g., sulfuric acid for nitration), stoichiometric ratios of reagents, and flow rates (0.5–2 mL/min) to minimize side reactions and improve yield . Optimization often employs Design of Experiments (DoE) to assess interactions between variables like temperature and residence time.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Nuclear Magnetic Resonance (NMR) is critical for confirming the triazolone ring structure and substituents. For instance, 1H^1H-NMR reveals signals for the difluoromethyl group (δ 5.8–6.2 ppm, split due to 2JHF^2J_{HF}) and aromatic protons (δ 7.3–8.1 ppm for dichlorophenyl). Fourier Transform Infrared (FT-IR) identifies the C=O stretch of the triazolone ring (~1,690 cm1^{-1}) and C-F stretches (~1,100–1,250 cm1^{-1}) . Mass spectrometry (MS) with electrospray ionization (ESI) confirms the molecular ion peak (m/z ≈ 318.1 for [M+H]+^+).

Q. How can researchers validate the purity of this compound, and what analytical methods are recommended?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. A reversed-phase C18 column and acetonitrile/water mobile phase (gradient elution) resolve impurities. Purity >98% is typical for research-grade material. Differential Scanning Calorimetry (DSC) can corroborate purity by verifying a sharp melting point (~150–155°C) .

Advanced Research Questions

Q. What are the mechanistic insights into the nitration of this compound in microreactors, and how does flow chemistry enhance selectivity?

In microreactors, the nitration proceeds via electrophilic aromatic substitution. The confined geometry enhances mass/heat transfer, reducing localized hot spots that promote byproducts like over-nitrated derivatives. Computational fluid dynamics (CFD) modeling suggests laminar flow regimes (Reynolds number < 100) improve mixing efficiency. Studies report >90% yield under optimized flow conditions (40°C, 1.5 mL/min flow rate) compared to 70–75% in batch reactors .

Q. How do structural modifications (e.g., halogen substitution) affect the compound’s reactivity and crystallographic properties?

Single-crystal X-ray diffraction reveals that the dichlorophenyl and difluoromethyl groups induce steric strain, resulting in a monoclinic crystal system (space group C2/c) with unit cell parameters a = 15.286 Å, b = 13.610 Å, c = 11.231 Å, β = 100.91°. Halogen bonding (Cl···N interactions, ~3.2 Å) stabilizes the lattice, while fluorine’s electronegativity influences molecular polarity and solubility . Substituting chlorine with bulkier groups (e.g., bromine) disrupts packing efficiency, reducing thermal stability.

Q. What computational methods are suitable for predicting the biological activity or environmental fate of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron distribution, identifying reactive sites for electrophilic attack. Molecular docking studies (AutoDock Vina) predict binding affinity to fungal CYP51 enzymes (target for antifungal activity), with docking scores ≤-8.5 kcal/mol. Environmental persistence can be estimated via EPI Suite™, predicting a half-life >60 days in soil due to low biodegradability .

Q. How can researchers resolve contradictions in reported spectral data or synthetic yields across studies?

Discrepancies often arise from solvent polarity (e.g., DMSO vs. CDCl3 in NMR) or impurities in starting materials. Cross-validation using multiple techniques (e.g., 13C^{13}C-NMR, X-ray crystallography) is recommended. For yield inconsistencies, replicate experiments under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) are critical. A 2024 study resolved a 15% yield gap by identifying trace moisture in the nitration step as a key variable .

Methodological Guidance Table

Research ObjectiveRecommended MethodsKey Parameters/Considerations
Synthesis Optimization Continuous flow microreactors, DoEResidence time, temperature, reagent stoichiometry
Structural Elucidation Single-crystal XRD, 1H^1H/13C^{13}C-NMR, FT-IRSolvent effects, crystallographic symmetry
Purity Validation HPLC-UV, DSCColumn type, gradient elution, melting point
Computational Modeling DFT (B3LYP), Molecular DockingBasis set selection, ligand protonation states

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Reactant of Route 2
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one

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